molecular formula C9H17NO B2918276 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol CAS No. 1174666-14-8

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol

Cat. No.: B2918276
CAS No.: 1174666-14-8
M. Wt: 155.241
InChI Key: WBINCNSXRSXVFP-UHFFFAOYSA-N
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Description

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can interact with enzymes or receptors, modulating their activity. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBINCNSXRSXVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174666-14-8
Record name {1-[(pyrrolidin-1-yl)methyl]cyclopropyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride solution (20 mL, 1M) in THF was added slowly to a solution of 1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester (2.2 g, 11 mmol) in THF at 0° C. (ice/water), under a nitrogen atmosphere, and the resulting solution stirred for ˜3 hrs at room temperature. The solution was cooled, 0° C. (ice/water), and sodium sulphate decahydrate (4.9 g, 15 mmol) was added portion-wise to give a white suspension. Diethyl ether (25 mL) was added and the suspension stirred for ˜18 hrs. at room temperature. The resulting suspension was filtered, through celite, and the solids washed with diethyl ether (2×50 mL). The combined filtrates were concentrated to give (1-pyrrolidin-1-ylmethyl-cyclopropyl)-methanol as a pale yellow oil 1.45 g, 84%.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulphate decahydrate
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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